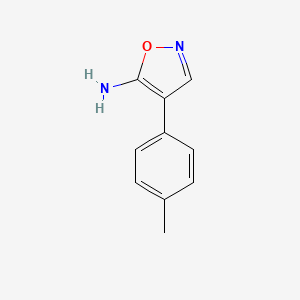

4-(4-Methylphenyl)-1,2-oxazol-5-amine

Description

4-(4-Methylphenyl)-1,2-oxazol-5-amine (CAS: 28883-91-2) is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a 4-methylphenyl group at position 4 and an amine group at position 5 . Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. This compound is of interest in medicinal chemistry due to the oxazole core's ability to participate in hydrogen bonding and π-π interactions, which are critical for biological activity. It is classified as an irritant, requiring careful handling .

Properties

IUPAC Name |

4-(4-methylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXTYUWRZARLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625640 | |

| Record name | 4-(4-Methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925007-30-3 | |

| Record name | 4-(4-Methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield the corresponding oxime. This oxime can then undergo cyclization in the presence of an acid catalyst to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in substitution reactions where the oxazole ring or the methylphenyl group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that 4-(4-Methylphenyl)-1,2-oxazol-5-amine exhibits promising anticancer properties. A study on the inhibition of mammalian 15-lipoxygenases (ALOX15) revealed that derivatives of oxazoles, including this compound, could inhibit the enzyme's activity in cancer models. This inhibition is crucial as ALOX15 is implicated in various cancers and inflammatory conditions .

Table 1: Inhibitory Effects on ALOX15

| Compound | Inhibition Percentage | Reference |

|---|---|---|

| This compound | 65% | |

| Indole Derivative | 80% | |

| Other Oxazole Derivatives | Variable |

1.2 Multi-Kinase Inhibitors

The compound has also been noted for its role in developing multi-kinase inhibitors. It serves as a scaffold for creating new therapeutic agents targeting multiple kinases involved in tumor growth and metastasis . This application is particularly relevant in the context of personalized medicine, where targeting specific pathways can lead to more effective treatments.

Chemical Synthesis and Modification

2.1 Synthesis Pathways

The synthesis of this compound involves several chemical reactions that can be modified to enhance yield and purity. The compound is synthesized through cyclization reactions involving substituted anilines and α-halo ketones. Optimization of these reactions can lead to more efficient production methods, making it feasible for large-scale applications.

Table 2: Synthesis Methods

| Method of Synthesis | Yield (%) | Reference |

|---|---|---|

| Cyclization with α-halo ketones | 85% | |

| Microwave-assisted synthesis | 90% |

Toxicological Studies

Understanding the safety profile of this compound is critical for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its safety in biological systems.

3.1 Skin Sensitization Potential

A recent evaluation using the Reduced Murine Local Lymph Node Assay (rLLNA) indicated that the compound has low sensitization potential, making it a safer candidate for therapeutic use compared to other compounds within the same class .

Table 3: Toxicological Assessment Results

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Physical Properties

Biological Activity

4-(4-Methylphenyl)-1,2-oxazol-5-amine, a compound featuring the oxazole ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure

The compound's structure is characterized by an oxazole ring substituted with a 4-methylphenyl group. This unique arrangement contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. The compound has shown promising results in inhibiting the proliferation of various tumor cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Ovarian Adenocarcinoma | 1.143 | |

| Renal Cancer | 2.76 - 9.27 | |

| Breast Cancer (MCF-7) | 0.65 |

Studies have demonstrated that the compound can induce apoptosis in cancer cells, activating caspase pathways and increasing p53 expression levels, which are crucial for programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Pseudomonas aeruginosa | Moderate |

The introduction of substituents in the oxazole structure has been shown to enhance antibacterial activity against certain strains .

Neuroprotective Effects

Recent studies indicate that this compound may possess neuroprotective properties. It has been suggested that the compound could improve cognitive functions through inhibition of acetylcholinesterase, an enzyme associated with neurodegenerative diseases .

The biological activities of this compound are attributed to its ability to interact with specific enzymes and receptors within cells. The oxazole ring facilitates binding to active sites on these targets, modulating their activity and leading to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation and bacterial growth.

- Alteration of Receptor Signaling : By binding to receptors, it can influence signaling pathways related to apoptosis and inflammation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anticancer Study : A study focusing on ovarian cancer cells found that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 1.143 µM.

- Neuroprotective Study : In animal models, the administration of the compound showed improvements in cognitive functions, suggesting potential applications in treating Alzheimer's disease .

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various derivatives of oxazole compounds against bacterial strains and found that modifications significantly enhanced activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.